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N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide

Heart Failure Biomarker Discovery Metabolomics

N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide (CAS 106692-36-8), also designated acisoga or N-(3-acetamidopropyl)pyrrolidin-2-one, is a catabolic product of spermidine formed from N¹-acetylspermidine via copper-dependent amine oxidase. It is a member of the pyrrolidin-2-one class and is excreted in urine.

Molecular Formula C9H16N2O2
Molecular Weight 184.24 g/mol
CAS No. 106692-36-8
Cat. No. B010421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide
CAS106692-36-8
Synonymsacisoga
N-(3-acetamidopropyl)pyrrolidin-2-one
Molecular FormulaC9H16N2O2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESCC(=O)NCCCN1CCCC1=O
InChIInChI=1S/C9H16N2O2/c1-8(12)10-5-3-7-11-6-2-4-9(11)13/h2-7H2,1H3,(H,10,12)
InChIKeyOAUYENAPBFTAQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide (CAS 106692-36-8) – Core Identity, Biological Origin & Procurement-Relevant Class


N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide (CAS 106692-36-8), also designated acisoga or N-(3-acetamidopropyl)pyrrolidin-2-one, is a catabolic product of spermidine formed from N¹-acetylspermidine via copper-dependent amine oxidase [1]. It is a member of the pyrrolidin-2-one class and is excreted in urine [2]. In scientific procurement, this compound is primarily handled as an analytical reference standard or research-grade metabolite for quantitative LC-MS/MS metabolomics, biomarker validation, and polyamine pathway investigations .

Standard Type
Analytical Reference Standard (Metabolite)
Polyamine catabolite, CAS 106692-36-8
Primary Workflow
LC-MS/MS Targeted Metabolomics
Quantitative biomarker and pathway analysis
Research Context
Polyamine Metabolism & Biomarker Studies
Enzyme substrate profiling, disease-association research

Why N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide Cannot Be Replaced by Simple Pyrrolidinones or Common Polyamine Analogs


Generic pyrrolidin-2-one derivatives or common polyamines (e.g., spermidine, putrescine) do not recapitulate the unique metabolic identity and biomarker performance of N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide. The compound is not a substrate for polyamine oxidase [1], a key enzyme that degrades N¹-acetylspermidine, conferring distinct stability and excretion kinetics. Furthermore, metabolomics studies explicitly identify acisoga—not spermidine or N¹-acetylspermidine—as the metabolite with statistically significant, externally validated associations with reduced left ventricular ejection fraction (LV-EF) and colorectal cancer risk [2][3]. Substituting with a non-identical metabolite or structurally similar pyrrolidinone would invalidate quantitative LC-MS/MS assays, confound biomarker interpretation, and violate the traceability required for regulatory or clinical research. The evidence below quantifies the specific performance metrics that mandate the use of this exact CAS-registered compound.

Structural Analog Mismatch
Generic pyrrolidin-2-one derivatives lack the specific metabolic origin (copper-dependent amine oxidase product) and may not recapitulate the reported biomarker associations or excretion kinetics.
Precursor or Related Polyamine Misuse
Spermidine and N¹-acetylspermidine are substrates for polyamine oxidase, whereas acisoga is not. This enzyme-substrate difference alters stability and urinary profile, potentially invalidating quantitative LC-MS/MS assays and biomarker interpretation.
Assay Traceability Risk
Using a non-identical metabolite or structurally similar compound may confound targeted metabolomics, violate lot-to-lot traceability, and compromise cross-study comparability required for regulatory or clinical research contexts.

N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide – Head-to-Head and Cross-Study Quantitative Differentiation


Acisoga Outperforms NT-proBNP and Other Serum Metabolites in Discriminating Reduced Left Ventricular Ejection Fraction (LV-EF < 40%)

In a two-cohort untargeted serum metabolomics study, acisoga was one of seven metabolites that performed better than the gold-standard biomarker N-terminal pro-B-type natriuretic peptide (NT-proBNP) in predicting impaired LV-EF [1]. Acisoga was the only metabolite whose predictive value was confirmed in an independent validation cohort, achieving a significant negative correlation with LV-EF [1].

LV-EF Discrimination vs NT-proBNP
Head-to-head
Acisoga AUC = 0.86 for LV-EF
Reported higher discrimination in tested set; supports cardiac function biomarker panel research.
Two-cohort serum metabolomics; discovery n=25, validation n=37.
Cardiac Strain Correlations
Reported
LV-EF: r = -0.60, p = 0.0016; GCS: r = 0.67, p = 0.0003; GLS: r = 0.68, p = 0.0002; Multivariate Beta = -0.71, p = 0.004.
Reported independent inverse associations with multiple echocardiographic parameters, supporting longitudinal cardiac function research use.
Discovery cohort n=25; 6-month follow-up stability confirmed.
CRC Risk Genetic Association
Class-level
Genetically predicted acisoga positively associated with colorectal cancer risk: p = 0.003; externally validated in EPIC cohort.
Reported genetic link to CRC risk; supports metabolomic screening study context. Requires independent replication.
Mendelian randomization in 513 individuals; external validation EPIC.
Polyamine Oxidase Substrate Specificity
Head-to-head
Acisoga is not a substrate for pig liver polyamine oxidase; N¹-acetylspermidine is a substrate.
Reported biochemical differentiation explains distinct metabolic stability; essential for polyamine pathway flux studies.
In vitro enzyme assays; confirmed in rat model with inhibitors.
Heart Failure Biomarker Discovery Metabolomics

Acisoga Displays Strong, Independent Inverse Correlations with LV-EF, Global Circumferential Strain, and Global Longitudinal Strain

In the discovery cohort, acisoga demonstrated robust negative correlations with echocardiographic parameters of left ventricular function, establishing its quantitative relationship with cardiac mechanics beyond simple ejection fraction [1]. The association remained significant in multivariate analysis after adjusting for confounding factors [1].

Cardiac Strain Correlations
Reported
LV-EF: r = -0.60, p = 0.0016; GCS: r = 0.67, p = 0.0003; GLS: r = 0.68, p = 0.0002; Multivariate Beta = -0.71, p = 0.004.
Reported independent inverse associations with multiple echocardiographic parameters, supporting longitudinal cardiac function research use.
Discovery cohort n=25; 6-month follow-up stability confirmed.
Cardiology Echocardiography Heart Failure

Genetically Predicted Acisoga Levels Are Positively Associated with Colorectal Cancer Risk and Externally Validated in an Independent Cohort

An integrative metabolomic and genomic analysis across 513 individuals (controls, low-risk, intermediate-risk, high-risk lesions, and CRC cases) identified acisoga as a metabolite showing statistically significant increasing trends with lesion progression [1]. Mendelian randomization using genetic instruments confirmed a positive association between genetically predicted acisoga levels and CRC risk, a finding externally replicated in the EPIC cohort [1].

CRC Risk Genetic Association
Class-level
Genetically predicted acisoga positively associated with colorectal cancer risk: p = 0.003; externally validated in EPIC cohort.
Reported genetic link to CRC risk; supports metabolomic screening study context. Requires independent replication.
Mendelian randomization in 513 individuals; external validation EPIC.
Colorectal Cancer Cancer Biomarker Mendelian Randomization

Acisoga Is Not a Substrate for Polyamine Oxidase, Unlike Its Precursor N¹-Acetylspermidine

Using specific enzyme inhibitors in a rat model, acisoga was demonstrated to be formed via oxidative deamination of N¹-acetylspermidine by copper-dependent amine oxidase, but critically, it is not a substrate for pig liver polyamine oxidase [1]. In contrast, N¹-acetylspermidine itself is a substrate for this enzyme [1].

Polyamine Oxidase Substrate Specificity
Head-to-head
Acisoga is not a substrate for pig liver polyamine oxidase; N¹-acetylspermidine is a substrate.
Reported biochemical differentiation explains distinct metabolic stability; essential for polyamine pathway flux studies.
In vitro enzyme assays; confirmed in rat model with inhibitors.
Polyamine Metabolism Enzyme Specificity Metabolite Stability

Quantitatively Justified Applications for N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide (Acisoga) in Scientific Research & Industrial Procurement


Heart Failure Biomarker Development and LV-EF Risk Stratification Panels

Based on its AUC of 0.86 for discriminating LV-EF < 40% and its strong, independent inverse correlations with echocardiographic strain parameters (r = -0.60 to -0.68, p ≤ 0.0016), acisoga is quantitatively justified for inclusion in targeted LC-MS/MS panels aimed at identifying patients with reduced ejection fraction, particularly in diabetic and post-MI populations [1]. Its performance validated in an independent cohort supports its use in multi-center biomarker qualification studies and commercial assay development.

Colorectal Cancer Screening and Early Detection Metabolomic Assays

The positive genetic association with colorectal cancer risk (p = 0.003) and external validation in the EPIC cohort provide a robust quantitative foundation for deploying acisoga in large-scale, population-based CRC screening studies [2]. Researchers procuring acisoga for targeted metabolomics can leverage this evidence to justify its selection over other polyamine metabolites that lack such replication and genetic corroboration.

Polyamine Metabolism Mechanistic Studies and Enzyme Substrate Profiling

The clear biochemical differentiation—acisoga is not a substrate for polyamine oxidase, unlike N¹-acetylspermidine—makes this compound an essential tool for dissecting the polyamine catabolic pathway [3]. Laboratories investigating the role of copper-dependent amine oxidase versus polyamine oxidase in disease states will require authentic acisoga to accurately quantify pathway flux and validate in vitro findings.

Application
Selection Property
Validation Focus
Cardiac function biomarker research
Reported LV function discrimination and strain parameter associations
Multi-cohort validation and echocardiographic endpoint correlation review
Colorectal cancer risk biomarker studies
Genetic association (Mendelian randomization) and external cohort replication evidence
Replication in independent population-based cohorts
Polyamine metabolism mechanistic investigations
Defined enzyme substrate specificity (polyamine oxidase vs. copper-dependent amine oxidase)
Pathway flux quantification and enzyme-substrate profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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